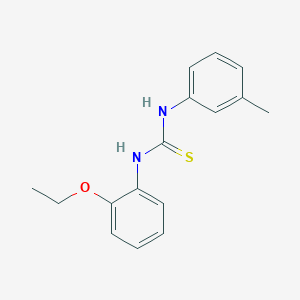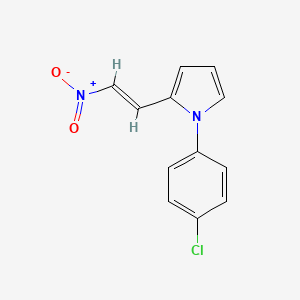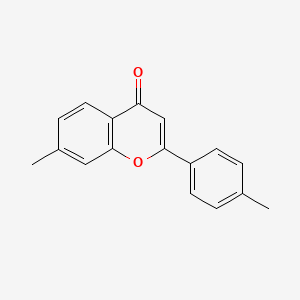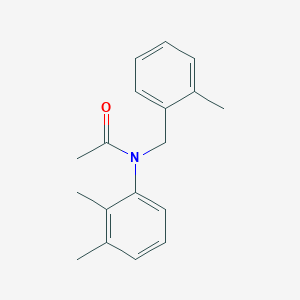![molecular formula C17H15N3OS B5884409 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide X is not fully understood, but it is thought to involve modulation of the immune system and inhibition of inflammatory mediators. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro. In addition, it has been found to activate the peroxisome proliferator-activated receptor-γ, which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects
Compound X has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators in animal models of inflammation and to decrease pain sensitivity. In addition, it has been found to have anticonvulsant activity and to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the full range of its biological effects and its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide X in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. In addition, its anticonvulsant and antitumor effects make it a promising candidate for therapeutic applications. However, one limitation of using 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide X is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide X. One area of interest is its potential therapeutic applications, particularly in the treatment of inflammatory and pain-related conditions. Another area of interest is its mechanism of action, including the identification of its molecular targets and signaling pathways. In addition, further studies are needed to determine the full range of its biological effects and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide X involves the reaction of 2-amino-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine to yield the final product. The purity and yield of the 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Compound X has been found to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, it has been found to have anticonvulsant activity and to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-7-9-13(10-8-11)16-19-20-17(22-16)18-15(21)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIDPRBEWMTYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
![N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)



![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)

